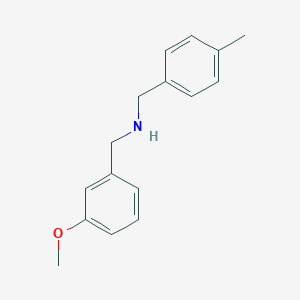![molecular formula C14H14ClNO B502432 N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B502432.png)
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine is a chemical compound that features a furan ring substituted with a 3-chlorophenyl group and a cyclopropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 3-chlorophenyl group, often using a halogenation reaction.
Attachment of the Cyclopropanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The 3-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(furan-3-yl)methyl]cyclopropanamine
- 5-(4-Chlorophenyl)furan-2-yl acrylic acid
- 5-(4-Chlorophenyl)isoxazole-3-propionic acid
Uniqueness
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine is unique due to its specific structural features, such as the combination of a furan ring, a 3-chlorophenyl group, and a cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H14ClNO |
|---|---|
Poids moléculaire |
247.72g/mol |
Nom IUPAC |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14ClNO/c15-11-3-1-2-10(8-11)14-7-6-13(17-14)9-16-12-4-5-12/h1-3,6-8,12,16H,4-5,9H2 |
Clé InChI |
JGHARYMZLDHMCA-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CC1NCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502349.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B502350.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B502351.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}prop-2-en-1-amine](/img/structure/B502354.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502355.png)
![2-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502356.png)
![1-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B502359.png)
![1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502360.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B502365.png)
![2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502367.png)
![1-{[(5-Phenylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B502368.png)
![1-[4-(propan-2-yl)phenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502369.png)

![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502372.png)
